3-Aminopentane

描述

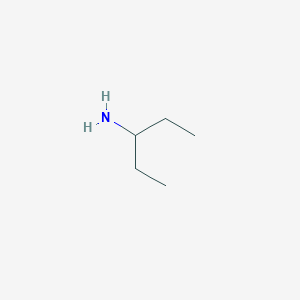

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPFFKCJENSZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060662 | |

| Record name | 3-Pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-24-0 | |

| Record name | 3-Pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2IT605HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Aminopentane and Its Derivatives

Innovative Reaction Pathways for 3-Aminopentane Production

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. In the context of this compound, the direct reductive amination of diethyl ketone with ammonia (B1221849) presents a highly atom-economical route. This transformation involves the initial formation of an imine intermediate from the reaction of diethyl ketone and ammonia, which is subsequently reduced to the final amine product.

Modern catalytic systems have been developed to enhance the efficiency and selectivity of this process, particularly for the synthesis of primary amines which can be challenging due to over-alkylation. frontiersin.org Catalysts based on earth-abundant metals, such as iron, have emerged as sustainable alternatives to precious metal catalysts. d-nb.infosci-hub.senih.gov For instance, iron-based catalyst systems have demonstrated broad applicability in the reductive amination of various ketones and aldehydes, including dialkyl ketones. d-nb.infosci-hub.senih.gov These reactions are typically carried out under a hydrogen atmosphere and can utilize aqueous ammonia as the nitrogen source, aligning with green chemistry principles. d-nb.infosci-hub.senih.gov The choice of catalyst and support material is crucial, with combinations like specific iron complexes on N-doped silicon carbide showing high activity and selectivity for primary amine formation. sci-hub.se

Other reducing agents and catalytic systems have also been explored for reductive amination. organic-chemistry.org These include borohydride (B1222165) reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their chemoselectivity in reducing imines in the presence of carbonyl groups. youtube.com The reaction conditions, such as pH, play a significant role in the equilibrium between the carbonyl compound, imine, and the final amine product. youtube.com

Table 1: Catalyst Systems for Reductive Amination of Ketones to Primary Amines

| Catalyst System | Substrate Scope | Key Features |

|---|---|---|

| Iron-based catalysts on N-doped SiC | Broad, including dialkyl ketones | Reusable, utilizes aqueous ammonia, earth-abundant metal. d-nb.infosci-hub.senih.gov |

| Cobalt-based nanoparticles | Aliphatic and aromatic aldehydes/ketones | Mild conditions (80 °C, 1-10 bar H₂), high selectivity. organic-chemistry.org |

Amination of Epoxides with this compound

The ring-opening of epoxides with amines is a fundamental and versatile method for the synthesis of β-amino alcohols, which are valuable intermediates in organic synthesis. jsynthchem.comrsc.orgpressbooks.pub This reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. pressbooks.publibretexts.orgmasterorganicchemistry.com The significant ring strain of the three-membered epoxide ring provides the driving force for the reaction, even though alkoxides are generally poor leaving groups. jsynthchem.commasterorganicchemistry.com

In the context of this compound, it can be employed as the amine nucleophile to open various epoxide rings, leading to the formation of N-(pentan-3-yl) substituted β-amino alcohols. The regioselectivity of the ring-opening depends on the substitution pattern of the epoxide and the reaction conditions (acidic or basic). Under basic or neutral conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide. pressbooks.publibretexts.org

The use of this compound in such reactions can be advantageous for introducing a specific lipophilic moiety into the target molecule. Furthermore, the reaction can be designed to be stereospecific, with the nucleophilic attack resulting in an inversion of configuration at the attacked carbon center. This is particularly relevant when using chiral epoxides to synthesize enantiomerically pure amino alcohols. The versatility of this reaction is demonstrated by the wide range of nucleophiles, including amines, that can be used for epoxide opening. pressbooks.publibretexts.org

Specific Case Studies: Synthesis of This compound-1,5-diol (B129640)

This compound-1,5-diol is a key intermediate in the synthesis of various pharmaceutically active compounds. pharmtech.compharmtech.comamazonaws.comgoogle.com Its synthesis, particularly in a stereoselective and environmentally friendly manner, has been a subject of significant research.

A significant challenge in the synthesis of this compound-1,5-diol is its high water solubility. pharmtech.compharmtech.comamazonaws.com This property makes its extraction from aqueous reaction mixtures difficult and often requires large volumes of organic solvents, such as dichloromethane, which is environmentally undesirable. pharmtech.compharmtech.comamazonaws.com The hydrophilic nature of the diol, stemming from the two hydroxyl groups and the amino group, leads to poor partitioning into non-polar organic solvents. rsc.orgrsc.orgresearchgate.net This issue complicates the purification process, often necessitating multi-step procedures like distillation or crystallization via salt formation to isolate the pure compound. pharmtech.compharmtech.com The challenges associated with isolating water-soluble natural products and synthetic compounds are well-documented, highlighting the need for innovative separation techniques. rsc.orgrsc.orgresearchgate.net The development of alternative stationary phases and chromatography methods, as well as green extraction techniques, is an active area of research to address these challenges. rsc.orgrsc.orgresearchgate.net

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral amino alcohols, providing high stereoselectivity under mild reaction conditions. acs.orgresearchgate.netacs.orgcsic.es Enzymes such as transaminases, amine dehydrogenases, and imine reductases are increasingly being employed for the production of enantiomerically pure amines and amino alcohols. acs.orgcsic.es

A specific and elegant biocatalytic route has been developed for the synthesis of (2S,3S)-2-aminopentane-1,3-diol. acs.orgresearchgate.net This method utilizes a two-enzyme cascade. The first step involves the asymmetric carbon-carbon bond formation catalyzed by an engineered Escherichia coli transketolase (D469T). acs.orgresearchgate.net This enzyme facilitates the reaction between the achiral substrates propanal and hydroxypyruvate to produce (3S)-1,3-dihydroxypentan-2-one with high stereoselectivity. acs.orgresearchgate.net

In the second step, a ω-transaminase from Chromobacterium violaceum is used to convert the ketodiol intermediate into the desired (2S,3S)-2-aminopentane-1,3-diol. acs.orgresearchgate.net This transamination reaction employs isopropylamine (B41738) as an inexpensive and readily available amine donor. acs.orgresearchgate.net The development of this biocatalytic cascade was aided by a multidisciplinary approach, including bioinformatics for enzyme discovery and automated microwell techniques for rapid process optimization. acs.orgresearchgate.net This enzymatic pathway represents a concise and efficient method for producing chiral aminodiols from simple, achiral starting materials, highlighting the potential of biocatalysis in modern organic synthesis. acs.orgresearchgate.netacs.orgcsic.esresearchgate.net

Table 2: Biocatalytic Synthesis of (2S,3S)-2-Aminopentane-1,3-diol

| Step | Enzyme | Substrates | Product | Key Features |

|---|---|---|---|---|

| 1 | Engineered E. coli Transketolase (D469T) | Propanal, Hydroxypyruvate | (3S)-1,3-dihydroxypentan-2-one | Asymmetric C-C bond formation. acs.orgresearchgate.net |

Enzymatic and Biocatalytic Pathways for Chiral Amino Alcohols

Transketolase- and Transaminase-Mediated Syntheses

The use of enzymes in organic synthesis offers a green and efficient alternative to traditional chemical methods. A notable example is the biocatalytic synthesis of chiral amino alcohols, such as (2S,3S)-2-aminopentane-1,3-diol, which are valuable pharmaceutical intermediates. acs.org This synthesis employs a two-step enzymatic cascade involving a transketolase and a transaminase. acs.orgresearchgate.net

The process begins with the asymmetric synthesis of (3S)-1,3-dihydroxypentan-2-one from achiral starting materials, propanal and hydroxypyruvate, catalyzed by an engineered Escherichia coli transketolase (D469T). acs.orgresearchgate.net Following this, a ω-transaminase from Chromobacterium violaceum (DSM30191) is utilized to convert the resulting keto-diol into the desired (2S,3S)-2-aminopentane-1,3-diol. acs.orgresearchgate.net This second step employs isopropylamine as a cost-effective amine donor. acs.org This multi-enzyme cascade approach allows for the production of chiral amino alcohols with high stereoselectivity. acs.orgresearchgate.net

Transaminases are particularly valuable in the synthesis of chiral amines due to their high stereoselectivity, allowing for asymmetric synthesis from corresponding ketones with high yields and enantioselectivity. mbl.or.kr These biocatalytic reactions are considered environmentally friendly alternatives to chemocatalytic methods as they operate under mild conditions. mbl.or.kr

Kinetic Modeling and Optimization in Biocatalysis

To enhance the efficiency of biocatalytic processes, kinetic modeling and optimization are essential. In the synthesis of (2S,3S)-2-aminopentane-1,3-diol, experiments to characterize, optimize, and model the kinetics of each enzymatic step were initially performed at a 1 mL scale using automated microwell techniques. acs.orgresearchgate.net These microwell-scale experiments provided accurate predictions of the reaction kinetics, which were successfully applied to larger, preparative-scale syntheses in stirred-tank reactors. acs.org

This approach allows for the rapid evaluation of potential synthetic strategies and facilitates process design and scale-up. acs.org Kinetic models for the individual transketolase and transaminase reactions were developed. researchgate.net These models revealed that the transketolase-catalyzed step was significantly faster than the transaminase-catalyzed step and identified inhibition of the transaminase by the amine donor as a rate-limiting factor. researchgate.net To address these limitations, strategies such as fed-batch addition of the amine donor and the use of alternative amine donors like isopropylamine were implemented, leading to a six-fold increase in yield at higher concentrations compared to previous batch bioconversions. researchgate.net

The development of a comprehensive kinetic model for the whole-cell mediated synthesis of chiral amino-alcohols allows for the simulation of the process and provides insights into reaction bottlenecks, such as enzyme inhibition. ucl.ac.uk

Chiral Purity and Enantiomeric Excess (ee) Determination

The enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is a key indicator of the success of an asymmetric synthesis. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Several methods are employed to determine the enantiomeric excess of chiral compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are common and accurate techniques. nih.govbrussels-scientific.com In these methods, the different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. brussels-scientific.com

NMR spectroscopy, in conjunction with chiral derivatizing agents like Mosher's acid or chiral lanthanide shift reagents, can also be used. brussels-scientific.com These agents form diastereomeric complexes with the enantiomers, resulting in distinguishable NMR spectra that allow for the determination of their ratio. brussels-scientific.com More recently, fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in chiral diols, amino alcohols, and amines. nih.gov These methods are based on the formation of fluorescent diastereomeric complexes and offer a sensitive and robust alternative to traditional chromatographic techniques. nih.gov

Synthesis of 3-Aminopiperidine utilizing this compound Derivatives

While direct synthesis of 3-aminopiperidine from this compound derivatives is not explicitly detailed in the provided context, the synthesis of chiral 3-aminopiperidine derivatives is a significant area of research. Methods have been developed for the large-scale production of (R)-3-aminopiperidine dihydrochloride (B599025). google.comwipo.int One such method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride. google.com The precursor, (R)-3-aminopiperidin-2-one hydrochloride, can be synthesized from (R)-methyl-2,5-diaminopentanoate dihydrochloride or (R)-2,5-diaminopentanoic acid hydrochloride. google.comwipo.int

Furthermore, multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidine derivatives. nih.govrsc.orgresearchgate.net These cascades utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with high enantiopurity. nih.govrsc.org This one-pot reaction prevents the racemization of key intermediates. nih.govrsc.org

Application in 1,8-Naphthalimide (B145957) Derivative Synthesis

This compound is utilized in the synthesis of various 1,8-naphthalimide derivatives, which are of interest for their photophysical properties and potential applications in materials science and biology. rsc.orgnih.govresearchgate.net For instance, this compound can be reacted with 4,5-diphenylphosphine oxide-1,8-naphthalic anhydride (B1165640) to form an N-alkyl imide. rsc.org This reaction is a key step in the synthesis of phosphorus-functionalized naphthalimides. rsc.org

Additionally, this compound has been used in the synthesis of 3-amino-1,8-naphthalimide derivatives. um.edu.mt The amino group at the 3- or 4-position of the naphthalimide ring can be functionalized to tune the compound's properties. nih.gov The synthesis of these derivatives often involves the reaction of a substituted 1,8-naphthalic anhydride with this compound. researchgate.net For example, 4-bromo-N-(3-pentyl)-1,8-naphthalimide can be synthesized and subsequently reacted with other amines via Buchwald-Hartwig amination. rsc.org

Use in Perylene-Phthalocyanine Hybrid Synthesis

This compound plays a role in the multi-step synthesis of soluble perylene-phthalocyanine hybrids. nih.gov In this process, a monoanhydride-monobenzimidazolide perylene (B46583) is first obtained. nih.gov The remaining anhydride group of this intermediate is then condensed with this compound in molten imidazole (B134444) to yield an imide. nih.govresearchgate.net This imide, which now contains a dinitrile functionality, serves as a starting material for the subsequent synthesis of the phthalocyanine (B1677752) macrocycle. nih.govresearchgate.net The use of this compound contributes to the solubility of the final hybrid molecule. wikipedia.org

Mechanism-Oriented Investigations in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and its derivatives. In biocatalytic routes, the mechanism of transaminase enzymes involves a two-step ping-pong bi-bi mechanism. ucl.ac.uk The reaction starts with the pyridoxal-5'-phosphate (PLP) cofactor, which is bound to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine. mbl.or.kr An amino donor substrate displaces the lysine to form an external aldimine, which then rearranges to a ketimine, releasing the first product (a ketone). mbl.or.kr The pyridoxamine-5'-phosphate (PMP) intermediate then reacts with a keto-substrate (the amino acceptor) to form a new ketimine, which rearranges to an external aldimine. Finally, the newly synthesized amine product is released, and the PLP cofactor is regenerated. mbl.or.kr Kinetic modeling of these reactions helps to elucidate the mechanism and identify rate-limiting steps, such as the formation of dead-end complexes between the amino donor and the enzyme-cofactor complex. ucl.ac.uk

Leuckart Reaction Mechanisms in Amine Synthesis

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, providing a direct route to amines. mdpi.comlibretexts.org The reaction utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the nitrogen source and the reducing agent. alfa-chemistry.comwikipedia.org It is particularly effective for converting ketones into their corresponding amines, making it a viable pathway for the synthesis of this compound from diethyl ketone. erowid.org The reaction typically requires high temperatures, often exceeding 165°C. wikipedia.org

The mechanism of the Leuckart-Wallach reaction, as it is often called, proceeds in two main stages. mdpi.com

Iminium Ion Formation: The process begins with the nucleophilic attack of ammonia (derived from the decomposition of ammonium formate at high temperatures) on the carbonyl carbon of the ketone (diethyl ketone). wikipedia.orgufl.edu This is followed by the elimination of a water molecule to form an intermediate iminium ion. libretexts.orgalfa-chemistry.com

Hydride Reduction: The formate anion, also generated from the reaction components, then acts as a hydride donor. libretexts.orgalfa-chemistry.com It transfers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final amine product and releasing carbon dioxide. wikipedia.org

While the reaction is a one-pot procedure, it can sometimes result in the formation of N-formylated byproducts, which then require a subsequent hydrolysis step to yield the free amine. alfa-chemistry.com Despite its age, the Leuckart reaction remains a useful tool for amine synthesis due to its operational simplicity. alfa-chemistry.com

Hydroamination Mechanisms and Catalytic Cycles

Catalytic hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, represents one of the most atom-economical methods for synthesizing amines. libretexts.orglibretexts.org This approach can be applied intermolecularly to produce compounds like this compound from alkenes and an ammonia source. The reaction requires a catalyst, as it is not spontaneous due to the electronic repulsion between the electron-rich amine and the alkene. wikipedia.org A variety of catalysts based on alkali metals, lanthanides, and late transition metals have been developed for this transformation. libretexts.orgacs.org

The prevailing mechanism for hydroamination catalyzed by electropositive metals (e.g., alkali or lanthanide metals) involves the following key steps in the catalytic cycle: libretexts.orgwikipedia.org

Catalyst Activation: The pre-catalyst reacts with the amine (e.g., ammonia) to form a metal-amido (M-NR₂) active species.

Migratory Insertion: The alkene coordinates to the metal center and subsequently inserts into the metal-nitrogen bond. This step forms the new carbon-nitrogen bond and is often the rate-determining and regioselectivity-determining step. escholarship.orgrsc.org For aliphatic alkenes, this insertion typically follows Markovnikov's rule, where the nitrogen atom adds to the more substituted carbon of the double bond. libretexts.org

Protonolysis: The resulting metal-alkyl intermediate reacts with another molecule of the incoming amine. This step cleaves the carbon-metal bond via protonation to release the amine product and regenerates the active metal-amido catalyst, closing the catalytic cycle. wikipedia.org

Late transition metal catalysts (e.g., rhodium, iridium, palladium) can operate through different mechanistic pathways, including initial activation of the C-C multiple bond followed by nucleophilic attack from the amine. acs.orgacs.org The development of efficient catalysts for the hydroamination of unactivated alkenes remains an active area of research. escholarship.org

Nucleophilic Substitution Reactions in Amine Formation

Nucleophilic substitution is a fundamental strategy for forming C-N bonds. The synthesis of a primary amine like this compound can be achieved by reacting a suitable alkyl halide, such as 3-bromopentane (B47287) or 3-chloropentane, with a nitrogen nucleophile. studymind.co.uk

A common method involves the direct alkylation of ammonia via a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orggdckathua.com In this process, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. studymind.co.uk

Reaction: CH₃CH₂CH(Br)CH₂CH₃ + NH₃ → [CH₃CH₂CH(NH₃⁺)CH₂CH₃]Br⁻

The resulting alkylammonium salt is then deprotonated by a base (or excess ammonia) to yield the primary amine. libretexts.org A significant drawback of this method is over-alkylation. youtube.com The primary amine product is also nucleophilic and can compete with ammonia to react with more alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts, resulting in a mixture of products that can be difficult to separate. studymind.co.ukgdckathua.com

To achieve a more selective synthesis of primary amines, alternative methods are often employed:

The Gabriel Synthesis: This method uses the phthalimide (B116566) anion as an ammonia surrogate. The anion is alkylated with an alkyl halide, and the resulting N-alkylphthalimide is then hydrolyzed (typically under basic conditions) to release the pure primary amine. libretexts.orggdckathua.com This process prevents over-alkylation because the phthalimide anion is only capable of a single alkylation.

The Azide (B81097) Method: An alkyl halide is first treated with sodium azide (NaN₃) in an SN2 reaction to form an alkyl azide. The azide itself is not nucleophilic enough to react further. The alkyl azide is then subsequently reduced, commonly with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, to afford the primary amine. libretexts.org

These multi-step approaches provide greater control and typically result in higher yields of the desired primary amine compared to direct ammonolysis.

Stereochemical Considerations in Synthetic Routes

Stereochemistry is a critical consideration in the synthesis of many biologically active molecules. While this compound itself is an achiral molecule as it lacks a stereocenter, the principles of stereoselective synthesis are paramount when preparing its chiral derivatives or related structures like chiral amino alcohols. quizlet.comwikipedia.org For instance, the synthesis of chiral aminodiols, which are valuable pharmaceutical intermediates, requires precise control over the stereochemistry at multiple centers. acs.orgacs.org

Biocatalysis has emerged as a powerful tool for achieving high stereoselectivity in amine synthesis. researchgate.net Amine transaminases (ATAs or ω-TAs) are enzymes that catalyze the stereoselective transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone or aldehyde substrate. researchgate.net This method allows for the production of optically pure chiral amines with high enantiomeric excess (>99% ee). researchgate.net

A notable example is the two-step biocatalytic synthesis of (2S,3S)-2-aminopentane-1,3-diol. acs.orgacs.org

An engineered transketolase enzyme is used for the asymmetric synthesis of a chiral hydroxy ketone, (3S)-1,3-dihydroxypentan-2-one, from achiral starting materials. acs.org

A specific ω-transaminase then converts this keto-intermediate into the final (2S,3S)-2-aminopentane-1,3-diol with high diastereomeric and enantiomeric purity. acs.orgacs.org

This enzymatic approach highlights how modern synthetic strategies can establish specific stereocenters. While not directly applicable to the achiral this compound, these biocatalytic methods are essential for producing chiral analogs and derivatives, where biological activity is often dependent on a single stereoisomer. uni-greifswald.dewhiterose.ac.uk

Data Table

Table 1. Overview of Synthetic Methods for Amines.

| Method | Starting Material(s) | Key Reagents/Catalyst | Primary Product(s) | Key Features |

|---|---|---|---|---|

| Leuckart Reaction | Ketone or Aldehyde | Ammonium formate or Formamide, Formic acid | Primary, Secondary, or Tertiary Amine | One-pot reaction; High temperatures required; Potential for N-formyl byproducts. alfa-chemistry.comwikipedia.org |

| Catalytic Hydroamination | Alkene or Alkyne, Amine | Transition metal, Lanthanide, or Alkali metal catalysts | Amine | Atom-economical; Catalyst-dependent regioselectivity (Markovnikov/anti-Markovnikov). libretexts.orgwikipedia.org |

| Nucleophilic Substitution (Ammonolysis) | Alkyl Halide | Ammonia (excess) | Mixture of 1°, 2°, 3° Amines & 4° Salt | Simple reagents; Suffers from over-alkylation, leading to low selectivity. studymind.co.ukgdckathua.com |

| Gabriel Synthesis | Alkyl Halide | Potassium phthalimide, then H₃O⁺/OH⁻ | Pure Primary Amine | Avoids over-alkylation; Good for synthesizing pure primary amines. libretexts.orggdckathua.com |

| Azide Reduction | Alkyl Halide | Sodium azide (NaN₃), then LiAlH₄ or H₂/catalyst | Pure Primary Amine | Clean conversion to the primary amine; Avoids over-alkylation. libretexts.org |

| Biocatalytic Transamination | Prochiral Ketone | Transaminase (ATA) enzyme, Amine donor | Chiral Primary Amine | High stereoselectivity (enantiopurity); Mild reaction conditions. researchgate.net |

Spectroscopic and Computational Characterization of 3 Aminopentane and Its Interactions

Advanced Spectroscopic Analyses

Advanced spectroscopic techniques are indispensable for elucidating the structural and dynamic properties of molecules like 3-aminopentane. Methods such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information about the molecular framework, electronic environment of nuclei, and the conformational landscapes governed by the rotation around single bonds.

NMR spectroscopy is a powerful tool for probing the structure of this compound at the atomic level. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, it is possible to determine the connectivity of atoms and gain insights into the molecule's three-dimensional structure and dynamic behavior in solution. unibas.itauremn.org.brrsc.org

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule. Due to the molecule's symmetry, the two ethyl groups are equivalent. The spectrum typically shows a triplet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons (CH₂), and a quintet for the methine proton (CH). The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on concentration, solvent, and temperature.

Spectra for this compound have been recorded in various deuterated solvents, such as chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). chemicalbook.comguidechem.com The specific chemical shifts provide a fingerprint of the molecule's electronic structure.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |

|---|---|---|

| -CH₃ (Methyl) | ~0.9 | Triplet |

| -NH₂ (Amine) | ~1.1 (variable) | Singlet (broad) |

| -CH₂- (Methylene) | ~1.4 | Quartet |

| >CH- (Methine) | ~2.7 | Quintet |

Note: Data compiled from publicly available spectral databases. chemicalbook.comguidechem.com

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum. Given the molecule's symmetry, only three distinct carbon signals are expected. The methyl carbons (C1 and C5) appear as one signal, the methylene carbons (C2 and C4) as another, and the methine carbon (C3) bearing the amino group as a third, distinct signal. The chemical shifts are influenced by the electronegativity of the attached nitrogen atom.

Data is available for spectra recorded in solvents like CDCl₃ and DMSO-d₆. chemicalbook.comguidechem.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Typical Chemical Shift (δ) in ppm (CDCl₃) |

|---|---|

| C1/C5 (-CH₃) | ~10.4 |

| C2/C4 (-CH₂) | ~30.0 |

| C3 (>CH-NH₂) | ~52.5 |

Note: Data compiled from publicly available spectral databases. chemicalbook.comguidechem.comspectrabase.com

NMR spectroscopy, particularly through the analysis of temperature-dependent spectra and Nuclear Overhauser Effect (NOE) data, is a key method for investigating conformational dynamics. unibas.itrsc.org For flexible molecules like this compound, rotation around the C-C and C-N bonds leads to various conformers. While direct, detailed conformational studies on this compound are not extensively published, principles from related, more sterically hindered amines can be applied. For instance, studies on N,N-diisopropyl-3-pentylamine have used temperature-dependent NMR to analyze the interconversion of different gauche and anti conformations. unibas.it Such analyses allow for the determination of energy barriers between conformers and the identification of the most stable geometries in solution. auremn.org.br

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. scispace.com These methods are highly sensitive to molecular structure and conformation, making them valuable for studying flexible molecules like this compound. apacwomen.ac.in IR and Raman spectra are complementary; some vibrations may be strong in IR and weak or absent in Raman, and vice versa, according to molecular symmetry and selection rules. apacwomen.ac.in Experimental IR and Raman spectra for this compound are available in various databases. guidechem.comnih.govchemicalbook.com

The vibrational spectrum of this compound contains characteristic bands corresponding to the stretching and bending of its various functional groups. Key vibrational modes include:

N-H stretching: Typically found in the 3300-3400 cm⁻¹ region for primary amines.

C-H stretching: Occurring in the 2850-3000 cm⁻¹ range.

N-H bending (scissoring): Around 1600 cm⁻¹.

C-N stretching: Usually observed between 1000-1200 cm⁻¹.

The conformation of the alkyl chains can be inferred from specific regions of the vibrational spectrum. For example, studies on analogous molecules have shown that C-C stretching modes between 1000 and 1200 cm⁻¹ and other lower frequency modes can be sensitive to the gauche or trans arrangement of the carbon backbone. acs.org By combining experimental spectra with computational calculations (e.g., Density Functional Theory), it is possible to assign specific observed bands to the vibrational modes of different stable conformers, providing a detailed picture of the molecule's conformational preferences. iu.edu.sa

¹³C NMR Spectral Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Computational Chemistry and Quantum Mechanical Studies of this compound

Computational chemistry and quantum mechanical studies provide profound insights into the behavior of this compound at the molecular level. These theoretical approaches complement experimental findings by offering a detailed understanding of the molecule's electronic structure, geometry, and reactivity.

Ab Initio Calculations and Density Functional Theory (DFT)

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the properties of molecules. Ab initio calculations are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT focuses on the electron density to determine the system's energy and other properties. montana.edu These methods are instrumental in characterizing the fundamental aspects of this compound.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. qimpy.orgfaccts.de For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. These calculations are typically performed using DFT methods, such as B3LYP, often paired with basis sets like 6-31G* or larger to achieve a balance between accuracy and computational cost. researchgate.net

Energy calculations provide the total electronic energy of the optimized geometry. This information is crucial for comparing the relative stabilities of different conformations and for calculating thermodynamic properties. For instance, DFT has been used to study the gas-phase thermodynamic parameters of various aminophenol isomers, demonstrating excellent agreement with experimental data. researchgate.net Similar approaches can be applied to this compound to predict its standard enthalpy of formation and other thermodynamic quantities.

A study comparing OPLS-optimized structures with those from ab initio optimization using an Onsager self-consistent reaction field (SCRF) model for aminopentane showed very small differences, with an average bond length difference of 0.01 Å and bond angle difference of 0.6°. researchgate.net This indicates a good agreement between the classical force field and quantum mechanical methods for predicting the geometry of such molecules.

Table 1: Comparison of OPLS and Ab Initio Optimized Structures for Aminopentane

| Parameter | Average Difference |

| Bond Length (Å) | 0.01 |

| Bond Angle (°) | 0.6 |

| Dihedral Angle (°) | 0.4 |

| Data sourced from a study on membrane alternatives in worlds without oxygen. researchgate.net |

This compound, with its flexible ethyl groups and amino group, can exist in multiple conformations. Conformational analysis involves identifying the different stable conformers and determining their relative energies to understand the equilibrium distribution. A study on related triple rotor molecules like triisopropylamine (B1593748) and N,N-diisopropyl-3-pentylamine used a combination of dynamic NMR measurements and molecular mechanics calculations to analyze their conformational preferences. unibas.it The study found that less crowded molecules tend to prefer a gauche, gauche, gauche conformation, while more sterically hindered ones adopt an anti, gauche, gauche arrangement. unibas.it These findings suggest that the conformational equilibrium of this compound is a complex interplay of steric and electronic effects that can be elucidated through computational analysis.

Computational tools, particularly DFT, are invaluable for investigating reaction mechanisms involving this compound. For example, in a study on the Pd-catalyzed γ-C(sp³)–H fluorination of free amines, DFT calculations at the SMD(solvent)/B3LYP-D3/6–31G**,SDD(Pd,Ag) level of theory were employed to understand the role of silver additives. nih.gov Although 2-aminopentane (B145832) and sec-butylamine (B1681703) were used as model substrates in the detailed computational studies, the experimental findings for this compound, which yielded a di-fluorinated product, highlight the complexity of reactions it can undergo. nih.gov

These computational investigations typically involve optimizing the geometries of reactants, transition states, and products to map out the potential energy surface of the reaction. This allows for the determination of activation energies and reaction pathways, providing a detailed picture of how the reaction proceeds. nih.gov

The amino group of this compound can act as a ligand, donating its lone pair of electrons to a metal center to form coordination complexes. tamu.edu Understanding the nature of these ligand-metal interactions is crucial in fields like organometallic chemistry and catalysis. DFT calculations can be used to model these interactions and analyze the electronic structure of the resulting complexes.

The interaction involves the donation of electrons from the ligand's Highest Occupied Molecular Orbital (HOMO) to the metal's Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Additionally, back-bonding can occur where electrons from the metal's d-orbitals are donated to the ligand's antibonding orbitals. Molecular orbital theory, often in conjunction with DFT, provides a framework for describing the bonding in these complexes, explaining their stability, spectra, and magnetic properties. dalalinstitute.comchembaby.ru For instance, this compound has been used in the synthesis of 1,8-naphthalimide (B145957) derivatives, which can then form complexes with metals like palladium. rsc.org Computational studies can elucidate the electronic structure of these complexes, helping to rationalize their observed properties and reactivity.

Mechanistic Investigations using Computational Tools

Solvent Effect Calculations (e.g., PCM, IPCM, ONSAGER models)

Reactions and properties of molecules are often significantly influenced by the solvent. Computational models have been developed to account for these solvent effects. The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IPCM), are widely used methods. researchgate.netresearchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. The Onsager model is another approach that places the solute in a spherical cavity within a dielectric continuum. researchgate.net

In a study on the Pd-catalyzed fluorination of amines, the SMD (Solvation Model based on Density) model, which is a universal solvation model, was used to account for solvent effects in 2-methyl-1-propanol. nih.gov For calculations on aminopentane in a different study, an Onsager self-consistent reaction field (SCRF) model was used to represent the implicit solvent. researchgate.net These calculations are essential for accurately predicting properties and reaction outcomes in solution, as they capture the electrostatic interactions between the solute (this compound) and the surrounding solvent molecules. researchgate.net

Coordination Chemistry and Catalytic Applications of 3 Aminopentane

3-Aminopentane as a Ligand in Metal Complexes

This compound, with the chemical formula (CH₃CH₂)₂CHNH₂, serves as a ligand in the formation of various metal complexes. Its coordination behavior is influenced by its structure, particularly the presence of a secondary amine group attached to a branched alkyl chain.

The synthesis of metal complexes involving this compound often proceeds through the reaction of a metal salt with the amine ligand in a suitable solvent. For instance, platinum(II) complexes can be synthesized by reacting K₂PtCl₄ with the appropriate ligand. nih.gov Characterization of these complexes is typically achieved through various spectroscopic and analytical techniques, including elemental analysis, ESI-MS spectrometry, NMR (¹H, ¹⁹⁵Pt), and IR spectroscopy. nih.gov

In more complex systems, this compound can be incorporated into larger, multidentate ligands. For example, it has been used in the synthesis of N-substituted perylene-3,4-dicarboxylic acid imide derivatives (PDIs). rsc.org These PDI derivatives, featuring this compound, were synthesized and subsequently purified using silica (B1680970) gel column chromatography, with characterization confirmed by ¹H/¹³C-NMR, FT-IR, and mass spectroscopy. rsc.org Similarly, 1-(2-pyridyl)-3-thia-5-aminopentane has been used to create tetradentate Schiff base ligands, which then form complexes with metal ions like iron(III). ajol.infoajol.inforesearchgate.net The resulting iron(III) complexes were characterized by elemental analysis, FT-IR, electronic spectra, and molar conductance measurements, which indicated an octahedral geometry for the iron(III) ion. ajol.infoajol.inforesearchgate.net

The general approach for synthesizing metal complexes with ligands derived from this compound involves the reaction of the ligand with a metal salt in a 1:2 molar ratio in an ethanolic medium. academicjournals.org The resulting colored complexes can be filtered, washed, and dried for further analysis. academicjournals.org

The branched structure of this compound introduces steric hindrance, which plays a significant role in its coordination chemistry. This steric bulk can influence the stability and geometry of the resulting metal complexes. For example, in the synthesis of platinum(II) complexes with 1-methyl-3-substituted pyrazoles, steric hindrance from substituents near the nitrogen donor atom prevented the formation of a stable complex. nih.gov

The steric properties of this compound and its derivatives are also exploited in materials science. For example, its use in N-substituted perylene-3,4-dicarboxylic acid imide derivatives (PDIs) is intended to create specific packing arrangements and electronic properties due to steric interactions. rsc.orgresearchgate.net The steric hindrance can affect the aggregation behavior of these molecules in solution and in the solid state. rsc.org In the context of amide bond formation, the steric hindrance around the nitrogen nucleophile can be a critical factor, making less hindered amines more reactive. escholarship.org Similarly, in catalytic reactions like oxidative deamination, increased steric hindrance at the amine can lead to lower conversion rates. acs.orgacs.org

Several platinum(II) complexes featuring ligands derived from or analogous to this compound have been synthesized and studied. A series of novel platinum(II) complexes were prepared by reacting K₂PtCl₄ with various 1-methylnitropyrazole derivatives. nih.gov These complexes were characterized by a range of spectroscopic methods, and the structure of one trans isomer was confirmed by X-ray diffraction. nih.gov

In other research, luminescent square-planar platinum(II) complexes have been synthesized using tridentate 1,3-bis(2-pyridylimino)isoindoline (BPI) ligands and monodentate N-heterocyclic ligands. rsc.org While not directly incorporating this compound, this work highlights the types of square-planar platinum(II) structures that can be formed, a common geometry for Pt(II) complexes. chemguide.co.uk The synthesis of such complexes often involves the substitution of a leaving group, like a chloride ion, from a precursor complex. rsc.org The resulting complexes often exhibit interesting photophysical properties. rsc.org

The synthesis of platinum(II) complexes can sometimes lead to the formation of both cis and trans isomers, which can have different properties and stabilities. nih.gov For example, thermal isomerization has been observed for some dichloridobis(1-methyl-4-nitropyrazole)platinum(II) complexes. nih.gov

Derivatives of this compound have been utilized in the study of supramolecular assembly and the anchoring of molecules on surfaces. N-substituted perylene-3,4-dicarboxylic acid imide derivatives (PDI) functionalized with this compound have been investigated for their self-assembly properties. rsc.org These molecules, when deposited on a paper substrate, can form a moderately conducting percolating molecular network. rsc.org The this compound substituent influences the aggregation behavior of the PDI units, leading to the formation of extended supramolecular structures. rsc.org

In a different application, this compound has been used to functionalize the pores of nanoporous liquid crystalline networks. nih.gov The amine can react with aldehyde moieties within the pores to form imines, effectively modifying the chemical nature and size of the pores. nih.gov This post-synthetic modification is a form of dynamic covalent chemistry that allows for the tunable properties of the material. nih.gov The ability to form these assemblies is driven by a combination of interactions, including π-π stacking and, in some cases, hydrogen bonding. researchgate.net

Specific Examples: Platinum(II) Complexes

Catalytic Transformations Involving this compound

This compound can undergo oxidative deamination, a transformation that converts the amine group into a ketone. In a reaction catalyzed by a ruthenium pincer complex, the oxidative deamination of this compound in a water/dioxane solution yielded 3-pentanone (B124093) with 74% efficiency. acs.orgnih.govresearchgate.net This reaction is notable for using water as the oxidant and liberating hydrogen gas, presenting a green chemistry approach that avoids sacrificial oxidants. acs.orgresearchgate.net

The general transformation for branched primary amines like this compound leads to the formation of ketones. acs.orgnih.gov This contrasts with linear primary amines, which are typically oxidized to carboxylates under similar catalytic conditions. acs.orgnih.gov The mechanism of this catalytic system is thought to involve the dehydrogenation of the amine. acs.orgacs.org

Enzymatic oxidative deamination of this compound is also known. An amino alcohol dehydrogenase from Streptomyces virginiae can catalyze the oxidative deamination of this compound to pentan-3-one in the presence of NAD⁺. uniprot.orggoogle.com This enzymatic process is a common metabolic reaction in living organisms for the breakdown of amino compounds. nih.gov

The table below summarizes the yield of 3-pentanone from the oxidative deamination of this compound under specific catalytic conditions.

| Catalyst | Oxidant | Solvent | Product | Yield (%) |

| Ruthenium pincer complex | Water | Water/Dioxane | 3-Pentanone | 74 |

| Amine dehydrogenase (from Streptomyces virginiae) | NAD⁺ | Aqueous buffer | Pentan-3-one | Not specified |

Selectivity and Efficiency Studies

Asymmetric Amination with this compound as Substrate

This compound has been utilized as a substrate in asymmetric amination reactions. In a study involving the amination of meso-epoxides catalyzed by vegetable powders, this compound demonstrated notable enantioselectivity. wikipedia.org Specifically, in the reaction with 1,2-epoxycyclohexane catalyzed by Soyafibe S-DN, a soluble soybean polysaccharide, this compound yielded the corresponding trans-β-aminocyclohexanol with the highest enantiomeric excess (ee) of 81% among the various amines tested. wikipedia.org

Further investigations using carrot powder as a catalyst also explored the compatibility of different amine substrates. The results indicated that amines with branched structures, such as this compound, generally produced products with moderate enantiomeric excess, whereas amines with linear substituents resulted in low ee. wikipedia.org

| Amine Substrate | Catalyst | Product ee (%) |

|---|---|---|

| This compound | Soyafibe S-DN | 81% |

| Branched Amines (general) | Carrot Powder | Moderate |

| Linear Amines (general) | Carrot Powder | Low |

These findings suggest that the structural properties of the amine substrate, such as branching, play a significant role in determining the stereochemical outcome of the reaction. wikipedia.org

C(sp³)–H Fluorination of Amines

The direct fluorination of unactivated C(sp³)–H bonds in aliphatic amines is a significant transformation in synthetic chemistry. alfa-chemistry.com this compound has served as a substrate in the development of these methodologies, particularly in palladium-catalyzed γ-C(sp³)–H fluorination. fishersci.caalfa-chemistry.com This reaction typically employs a transient directing group strategy, where an aldehyde like 2-hydroxynicotinaldehyde (B1277654) reversibly forms an imine with the amine substrate to direct the C-H activation. fishersci.ca

A notable outcome when this compound is subjected to palladium-catalyzed γ-C(sp³)–H fluorination conditions is the predominant formation of the di-fluorinated product. fishersci.caalfa-chemistry.com This indicates a high reactivity towards a second fluorination event after the first has occurred. While the protocol can selectively fluorinate the γ-position in various other linear and cyclic aliphatic amines, the specific structure of this compound favors this subsequent reaction. fishersci.ca In one study, the di-fluorinated compound was the main product isolated from the reaction of this compound. alfa-chemistry.com Interestingly, a minor mono-fluorinated product was also observed to have undergone a subsequent C-H oxidation, leading to a 1-fluoro-5-hydroxy containing amine, presumably due to trace water in the solvent. fishersci.caalfa-chemistry.com

The success of the C(sp³)–H fluorination of amines is highly dependent on the catalytic system, including the ligands and additives employed. Electron-withdrawing 3,5-disubstituted pyridone ligands have been identified as beneficial for facilitating this transformation. fishersci.ca

Silver salts, such as silver trifluoroacetate (B77799) (AgTFA), play a crucial role, particularly in the fluorination of methylene (B1212753) (CH₂) groups. fishersci.ca Computational studies suggest that the explicit participation of a silver atom lowers the energy barrier for the oxidative addition step in methylene fluorination. fishersci.ca This is consistent with experimental observations where the addition of a silver salt is essential for the reaction to proceed efficiently. fishersci.caalfa-chemistry.com Conversely, for the fluorination of methyl (CH₃) groups on other amine substrates, silver additives were found to be unnecessary, and a different fluorinating agent, 1-fluoro-2,4,6-methylpyridinium tetrafluoroborate, was optimal. fishersci.ca The pyridone ligand is also believed to play a role beyond being a simple acetate (B1210297) surrogate, potentially assisting in a bimetallic transition state during the oxidative addition step. fishersci.ca

Regioselectivity and Di-fluorination Outcomes

Enzyme Catalysis and Biocatalysis

The application of enzymes in the synthesis and modification of chemical compounds offers significant advantages, including high selectivity (enantioselectivity, regioselectivity, and chemoselectivity) and mild, environmentally benign reaction conditions. mbl.or.krkoreascience.kr In the context of this compound and related structures, biocatalysis primarily focuses on the use of hydrolases (like lipases and amidases) for kinetic resolutions and transaminases for the synthesis of chiral amino compounds.

Enzyme-catalyzed reactions depend on the random collision of substrate molecules with the enzyme's active site. bioninja.com.au When a substrate binds to the active site, it forms an enzyme-substrate complex, where the enzyme facilitates the conversion of the substrate into a product. bioninja.com.au The product is then released, and the enzyme, being a catalyst, is regenerated for subsequent reaction cycles. bioninja.com.au

Lipase and Amidase-Catalyzed Reactions

Lipases and amidases are widely used for the kinetic resolution of racemic amines. The principle involves the enantioselective acylation of one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted amine enantiomer.

A specific example involves the use of a D-aminopeptidase from Ochrobactrum anthropi for the aminolysis of D-alanine methylester. pu-toyama.ac.jp In this reaction, this compound acts as the nucleophile, attacking the D-aminoacyl-enzyme complex. pu-toyama.ac.jp This process yields D-alanine-3-aminopentane amide, which was formed in a 78% yield within 7.5 minutes under aqueous conditions. pu-toyama.ac.jp However, the amide product was subsequently susceptible to hydrolysis, leading to the formation of D-alanine. pu-toyama.ac.jp

Further studies explored this reaction using an immobilized enzyme system in various organic solvents to suppress the secondary hydrolysis of the amide product. pu-toyama.ac.jp The use of solvents like butyl-acetate and benzene (B151609) allowed the aminolysis reaction to proceed to completion while preventing the breakdown of the desired D-alanine this compound amide. pu-toyama.ac.jp

The enzymatic resolution of small, structurally similar alkyl amines can be challenging. For instance, the kinetic resolution of 2-aminopentane (B145832), a structural isomer of this compound, yields only a moderate enantioselectivity (E-value = 50). frontiersin.org This highlights the difficulty enzymes face in distinguishing between the small alkyl groups common to such amines. frontiersin.org

Table 1: D-Aminopeptidase-Catalyzed Aminolysis with this compound

| Enzyme | Acyl Donor | Nucleophile | Solvent | Product | Yield | Finding |

|---|---|---|---|---|---|---|

| D-aminopeptidase (O. anthropi) | D-alanine methylester | This compound | Water | D-alanine this compound amide | 78% | Rapid amide formation followed by hydrolysis. pu-toyama.ac.jp |

| Immobilized D-aminopeptidase (PU-6 resin) | D-alanine methylester | This compound | Butyl-acetate | D-alanine this compound amide | ~100% | Reaction went to completion with suppressed hydrolysis. pu-toyama.ac.jp |

| Immobilized D-aminopeptidase (PU-6 resin) | D-alanine methylester | This compound | Benzene | D-alanine this compound amide | ~100% | Reaction went to completion with suppressed hydrolysis. pu-toyama.ac.jp |

| Immobilized D-aminopeptidase (PU-6 resin) | D-alanine methylester | This compound | 1,1,1-Trichloroethane | D-alanine this compound amide | High Rate | Favorable solvent for the aminolysis reaction. pu-toyama.ac.jp |

Transaminase-Catalyzed Reactions

Omega-transaminases (ω-TAs) are pyridoxal (B1214274) 5-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. koreascience.kr They are highly valued in the pharmaceutical and chemical industries for their ability to produce optically pure chiral amines with high stereoselectivity. mbl.or.krkoreascience.kr

While direct biocatalytic reactions using this compound as a substrate for transaminases are not widely documented, these enzymes are instrumental in synthesizing complex aminopentane derivatives. A notable example is the synthesis of (2S,3S)-aminopentane-1,3-diol through a two-step enzymatic cascade. koreascience.kruni-greifswald.de The process first uses a transketolase to produce a pentane-based keto-alcohol, which is then converted by an ω-transaminase into the corresponding chiral amino alcohol. koreascience.kruni-greifswald.de

The substrate specificity of transaminases is a critical factor. Studies on novel ω-transaminases have demonstrated conversion activity with substrates like 2-aminopentane, but not with all small amines, indicating that enzyme selection is crucial for a desired transformation. google.com

Reactivity and Reaction Mechanisms of 3 Aminopentane

General Reactivity Profiles of Primary Amines

Primary amines, such as 3-aminopentane, exhibit a characteristic reactivity profile dominated by the lone pair of electrons on the nitrogen atom. This electron pair makes them both basic and nucleophilic. libretexts.orgtestbook.com As bases, primary amines react with acids to form the corresponding ammonium (B1175870) salts. wikipedia.org Their nucleophilicity allows them to attack electron-deficient centers, leading to a variety of chemical transformations. libretexts.org

The reactivity of primary amines is influenced by the nature of the alkyl or aryl groups attached to the nitrogen. Alkyl groups, being electron-donating, increase the electron density on the nitrogen, making aliphatic amines like this compound stronger bases than ammonia (B1221849). studymind.co.ukquizlet.com This enhanced electron density also boosts their nucleophilicity. studymind.co.uk

Common reactions of primary amines include:

Alkylation: Reaction with alkyl halides to form secondary amines, which can be further alkylated to form tertiary amines and quaternary ammonium salts. wikipedia.orgstudymind.co.uk This is a type of nucleophilic substitution reaction. studymind.co.uk

Acylation: Reaction with acyl chlorides or acid anhydrides to produce amides. wikipedia.org

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. wikipedia.org

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines. testbook.compressbooks.pub

Reaction with Nitrous Acid: Primary aliphatic amines react with nitrous acid to form unstable diazonium salts, which can decompose to form carbocations and subsequently other products. testbook.com

Specific Reactions of this compound

The oxidation of this compound can lead to different products depending on the reaction conditions and the oxidizing agent used. In a study utilizing a ruthenium pincer complex as a catalyst and water as the oxidant, the oxidative deamination of this compound yielded 3-pentanone (B124093) with a 74% yield. nih.govacs.org This reaction is significant as it represents a green method that liberates hydrogen gas without the need for sacrificial oxidants. acs.org In the context of C(sp3)–H functionalization, the oxidation of free amines like this compound can be directed to form γ-amino alcohols, which can then be further oxidized to β-amino acids. nih.gov While not explicitly detailing the formation of imines or nitriles from this compound itself, the oxidation of the amine group is a key step. Generally, the oxidation of primary amines can lead to the formation of imines, which can be further hydrolyzed to aldehydes or ketones.

It is important to clarify that this compound is a primary amine and is typically the product of reduction reactions, rather than a reactant that undergoes reduction. One of the common methods for synthesizing primary amines is through the reduction of other nitrogen-containing functional groups. libretexts.org For instance, aldehydes and ketones can be converted to primary amines via a process called reductive amination. libretexts.org This involves the initial reaction of the carbonyl compound with ammonia to form an imine, which is then reduced in situ to the corresponding amine. libretexts.orgchemistrysteps.com Reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (B1222165) (NaBH4) are often used for this transformation. libretexts.orgyoutube.combrainly.com Another synthetic route involves the reduction of nitriles or amides using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org

As a primary amine, this compound is a good nucleophile and can participate in nucleophilic substitution reactions. libretexts.org It can react with alkyl halides, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. studymind.co.uk This reaction leads to the formation of a secondary amine. For example, the substitution of 3-bromopentane (B47287) with ammonia, a similar primary amine, proceeds via an SN2 mechanism to form this compound. researchgate.net Similarly, this compound can act as the nucleophile in reactions with other substrates. It has been used in substitution reactions with perylene (B46583) diimide (PDI) derivatives to synthesize new organic compounds. libretexts.org

The reaction of primary amines with aldehydes and ketones is a classic method for forming imines, also known as Schiff bases. testbook.comucalgary.ca This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ucalgary.canih.gov The reaction is typically catalyzed by acid and the pH must be carefully controlled, with an optimal range often around 4 to 5. pressbooks.pubucalgary.ca If the pH is too low, the amine will be protonated, rendering it non-nucleophilic. ucalgary.ca If the pH is too high, there will not be enough acid to protonate the hydroxyl group of the intermediate to facilitate its removal as water. ucalgary.ca

The general mechanism proceeds as follows:

Nucleophilic attack: The lone pair on the nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. ucalgary.canih.gov

Proton transfer: An intramolecular proton transfer occurs from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. pressbooks.pubnih.gov

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. ucalgary.canih.gov

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion. brainly.comucalgary.canih.gov

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final imine product and regenerate the acid catalyst. ucalgary.canih.gov

Nucleophilic Substitution Reactions

Mechanistic Investigations of this compound Reactions

Mechanistic studies involving this compound and related primary amines have provided insights into their reactivity. In the ruthenium-catalyzed oxidative deamination of this compound to 3-pentanone, mechanistic experiments suggest that water acts as the oxidant and also assists in the hydrogen liberation steps. acs.org

The mechanism of imine formation from primary amines and carbonyl compounds is well-established and proceeds through a carbinolamine intermediate. pressbooks.pubnih.gov The reaction is reversible and acid-catalyzed. ucalgary.ca

In the context of palladium-catalyzed C(sp3)–H functionalization, this compound has been used as a model substrate. nih.gov These reactions often involve the transient formation of an imine with a directing group to guide the catalyst to a specific C-H bond. For instance, in γ-C(sp3)–H fluorination, a 2-hydroxynicotinaldehyde (B1277654) acts as a transient directing group, forming an imine with the amine. Computational studies on such systems suggest that the key mechanistic steps include C-H activation, oxidative addition, and reductive elimination. The nature of the ligands and additives can significantly influence the reaction's efficiency and selectivity by affecting the energetics of these steps.

Studies on Interaction with Molecular Targets and Pathways

Research into the derivatives of this compound has explored their potential as agents for targeting specific biological sites. One area of investigation involves the synthesis of aminobisphosphonates, a class of compounds known for their ability to bind to bone tissue. These molecules are considered for the "osteotropic vectorisation" of drugs, a strategy that uses the bone-seeking properties of the bisphosphonate group to deliver therapeutic agents to the skeletal system for treating bone malignancies or inflammatory diseases. nih.gov

A study focused on creating a convenient synthetic route to 3-amino-alkane-1,1-bisphosphonates and the related octaethyl-3-amino-pentane-1,1,5,5-tetrakisphosphonate. The synthesis involves the base-catalyzed addition of nitroalkanes to tetraethylethenylidenebisphosphonate, followed by the hydrogenation of the resulting nitro compounds to yield the desired amino-bisphosphonates. nih.gov The amino group, originating from a precursor that is ultimately converted to a structure analogous to this compound, serves as a crucial functional handle. This amine site is intended for the subsequent coupling of cytotoxic or antibacterial drugs, creating a conjugate that can be targeted specifically to bone tissue. nih.gov

The reaction pathway is summarized below:

Michael Addition: Base-catalyzed addition of a nitroalkane to tetraethylethenylidenebisphosphonate.

Hydrogenation: The intermediate nitro-bisphosphonate is reduced, typically with a catalyst like Raney nickel, to form the final amino-bisphosphonate compound. nih.gov

This research highlights a key interaction pathway: the strong affinity of the gem-bisphosphonate moiety for bone mineral, which allows for the targeted delivery of molecules containing a this compound-like core structure. nih.gov

Role as a Nucleophile in Biochemical Assays

The chemical reactivity of this compound is characterized by the nucleophilic nature of its secondary amine group. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic centers to form new carbon-nitrogen bonds. This property is leveraged in various synthetic organic chemistry applications.

In one study, this compound was used as a nucleophile in substitution reactions to create novel benzo[ghi]perylenetriimide (BPTI) derivatives. These compounds are of interest for their strong optical absorption and electron-accepting properties, making them suitable for applications in artificial photosynthesis and optoelectronic devices. uni.lu The synthesis involved a Diels-Alder reaction to form a diimido anhydride (B1165640) intermediate, which then reacted with this compound. The amine attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of a third imide ring and yielding the final N-substituted BPTI derivative. uni.lu

Another example demonstrates the nucleophilic character of this compound in the synthesis of naphthalimide derivatives. Naphthalimides containing phosphine (B1218219) groups were developed as potential ligands for metal complexes. In the synthetic pathway, 4,5-diphenylphosphine oxide-1,8-naphthalic anhydride was converted to an N-alkyl imide through a reaction with this compound. uni.lu The amine attacks the electrophilic carbonyl carbon of the anhydride, followed by dehydration to form the stable five-membered imide ring. uni.lu

Furthermore, this compound has been employed in nucleophilic aromatic substitution (SNAr) reactions. In the synthesis of a phosphine oxide/amine ligand, a bromine atom on a naphthalimide ring was substituted by the amino group of this compound to yield the desired product. uni.lu This reactivity underscores its utility as a building block for constructing complex molecular architectures. As a secondary amine, this compound is considered a stronger base than ammonia, which enhances the availability of the lone pair on the nitrogen atom for nucleophilic attack. sigmaaldrich.com

Advanced Research Applications of 3 Aminopentane

Building Block in Complex Organic Molecule Synthesis

3-Aminopentane, also known as 1-ethylpropylamine, is a versatile primary aliphatic amine that serves as a fundamental building block in the synthesis of more complex organic molecules. guidechem.comcymitquimica.comcymitquimica.com Its utility in organic synthesis is derived from the reactive amino group (-NH2) attached to a pentane (B18724) backbone. cymitquimica.comsolubilityofthings.com This structure allows it to readily participate in a variety of chemical reactions, such as acylation and alkylation. solubilityofthings.com

A key application of this compound is in the formation of imines, which are compounds containing a carbon-nitrogen double bond. wikipedia.org Imines are synthesized through the reaction of a primary amine with an aldehyde or ketone. youtube.com The resulting imine can then serve as a crucial intermediate for the synthesis of novel amines through further reactions. researchgate.net The branched structure of this compound, with two ethyl groups attached to the carbon bearing the amino group, is of particular interest for producing soluble imines and their derivatives without introducing a chiral center at that position. wikipedia.org

The role of amines like this compound as building blocks is central to medicinal chemistry, materials science, and organic chemistry for the modular, bottom-up assembly of complex molecular architectures. solubilityofthings.com

Role in Pharmaceutical and Agrochemical Development

The structural attributes of this compound make it a valuable compound in the development of new pharmaceutical and agrochemical products. guidechem.comcymitquimica.com Chiral amines, in general, are critical building blocks within these industries. The aminopentane framework is found in various biologically active molecules, highlighting its significance.

Intermediate in Drug Synthesis and Therapeutic Agents

This compound functions as a key intermediate in the synthesis of various therapeutic agents. cymitquimica.com An intermediate is a molecule that is formed during the multi-step synthesis of a target product, such as a drug molecule.

A notable example is its use in the synthesis of a small molecule agonist for the apelin receptor, which has therapeutic potential. In a documented synthetic pathway, this compound is reacted with methyl-4-fluoro-3-nitrobenzoate to produce the intermediate, methyl-3-amino-4-(pentan-3-ylamino)benzoate. This intermediate is a crucial component in the subsequent steps to create the final complex drug candidate.

| Starting Material | Reactant | Resulting Intermediate | Final Drug Target Class |

|---|---|---|---|

| Methyl-4-fluoro-3-nitrobenzoate | This compound | Methyl-3-amino-4-(pentan-3-ylamino)benzoate | Apelin Receptor Agonist |

Additionally, derivatives of this compound, such as 3-amino-1,5-pentanediol, are pivotal intermediates. This diol is used in the synthesis of Pamapimod, a selective inhibitor of the p38 MAP kinase, which has been investigated for the treatment of inflammatory diseases like rheumatoid arthritis. nih.govwikipedia.orglookchem.compharmaffiliates.com It is also a key fragment for another pyridinylimadazole-based p38 MAP kinase inhibitor. pharmtech.compharmtech.com

Precursor for Active Pharmaceutical Ingredients (APIs)

An active pharmaceutical ingredient (API) is the biologically active component of a drug product. This compound serves as a precursor in the synthesis of these crucial molecules. chemicalbook.comsigmaaldrich.com A precursor is a compound that participates in a chemical reaction that produces another compound.

In the synthesis of the apelin receptor agonist CMF-019, this compound is a direct precursor to a key intermediate. The synthesis begins with 4-fluoro-3-nitrobenzoic acid, which is converted to an ester. This ester then reacts with this compound. The resulting product is then further transformed through several steps, including a reaction with 2-thiopheneacetic acid, to yield the final API. wikipedia.org

Furthermore, the synthesis of chiral aminodiols like (2S,3S)-2-aminopentane-1,3-diol, which contains the core aminopentane structure, highlights the importance of this chemical motif. These chiral aminodiols are valuable synthons for a class of pharmaceutically relevant compounds, including certain antibiotics and antiviral agents.

Polymer Science and Material Chemistry Applications

The applications of this compound and its derivatives extend into the fields of polymer science and material chemistry. The amine functionality allows it to be incorporated into larger polymer chains or to modify the surface of materials.

Precursor for Polymers and Resins

This compound and related compounds are utilized as precursors in the production of polymers and resins. The primary amine group can react with various monomers to form polymers. For instance, it can react with compounds containing two or more carboxylic acid or acyl chloride groups to form polyamides, a class of durable polymers known for their strength and thermal stability. Similarly, it can react with epoxides to form epoxy resins, which are widely used as adhesives and coatings. Its simpler structure also makes it a candidate as a precursor for surfactants.

Development of Fluorescent Probes and Optoelectronic Materials